1-Oxa-8-azaspiro[5.5]undecan-4-ol
Description
1-Oxa-8-azaspiro[5.5]undecan-4-ol is a bicyclic spiro compound featuring a unique [5.5] spiro system where oxygen (oxa) and nitrogen (aza) heteroatoms occupy positions 1 and 8, respectively. The hydroxyl group at position 4 enhances its polarity, making it a versatile intermediate in medicinal chemistry. This scaffold is particularly valued for its conformational rigidity, which improves target binding specificity in drug design .
Properties
IUPAC Name |
1-oxa-8-azaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-8-2-5-12-9(6-8)3-1-4-10-7-9/h8,10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZYDEJCBSJNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CCO2)O)CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Heteroatom Position : Moving the nitrogen from position 8 to 9 (e.g., 1-oxa-9-azaspiro[5.5]undecan-4-ol) introduces steric and electronic differences, altering receptor binding. For instance, 9-aza derivatives show FFA1 agonist activity, while 8-aza analogues target σ1 receptors .
- Spiro Ring Size : Smaller spiro systems (e.g., [4.5] in 1-oxa-8-azaspiro[4.5]decane) reduce conformational flexibility, enhancing selectivity for σ1 receptors over σ2 .
Pharmacological and Physicochemical Properties
Key Findings :
- The 9-aza derivative’s methanesulfonate ester (CAS 503551-94-8) has a higher molecular weight (339.45 g/mol) and distinct melting point, reflecting its stability as a prodrug .
- Lipophilic substituents (e.g., benzyl) in 9-aza compounds enhance insecticidal activity but reduce aqueous solubility .
Case Studies in Drug Development
- FFA1 Agonists : 1-Oxa-9-azaspiro[5.5]undecan-4-ol derivatives, inspired by Eli Lilly’s LY2881835, were optimized for FFA1 agonism. Simplified pharmacophores with benzyloxy groups showed improved potency .
- Insecticidal Agents : Streptomyces-derived 9-fluoropyridinylmethyl spiro compounds demonstrated high insecticidal activity, attributed to their rigid spiro architecture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
